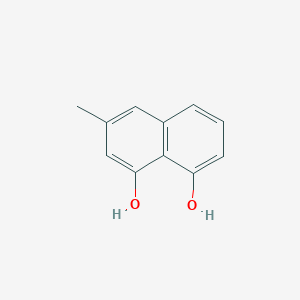

1,8-Dihydroxy-3-methylnaphthalene

Description

Properties

IUPAC Name |

3-methylnaphthalene-1,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-8-3-2-4-9(12)11(8)10(13)6-7/h2-6,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAXVWCKFBLVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,8-Dihydroxy-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dihydroxy-3-methylnaphthalene, also known as 3-methylnaphthalene-1,8-diol, is a naphthol derivative with the molecular formula C₁₁H₁₀O₂. This compound is of interest to researchers in various fields, including natural product chemistry and drug discovery, due to its structural similarity to biologically active naphthalenediols. It has been reported to occur in plants such as Diospyros mollis. Furthermore, the core structure, 1,8-dihydroxynaphthalene, is a key precursor in the biosynthesis of DHN-melanin in various fungi, suggesting potential biological relevance for its derivatives.[1]

This technical guide provides a summary of the known chemical and physical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited availability of experimental data for this specific compound, computed properties are provided, and experimental data for the parent compound, 1,8-dihydroxynaphthalene, are included for reference.

Chemical and Physical Properties

The chemical properties of this compound have been primarily characterized through computational methods. These theoretical values provide essential information for modeling and predictive studies.

Computed Chemical Properties

The following table summarizes the computed chemical properties for this compound, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| IUPAC Name | 3-methylnaphthalene-1,8-diol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 174.068079557 | PubChem[1] |

| Monoisotopic Mass | 174.068079557 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 181 | PubChem[1] |

Experimental Physical Properties of 1,8-Dihydroxynaphthalene (Parent Compound)

| Property | Value | Source |

| Melting Point | 125-129 °C | ChemBK[2] |

| Boiling Point | 338 °C | ChemBK[2] |

| Solubility | Low solubility in water; soluble in organic solvents. | ChemBK[2] |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of aromatic compounds like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Replicates: The measurement is repeated at least twice to ensure accuracy and reproducibility.

Determination of Solubility

Solubility is a fundamental property that influences a compound's behavior in various applications, including drug formulation and biological assays.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.

-

Sample Preparation: A precisely weighed amount of the compound (e.g., 1 mg) is placed into a vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution. The sample is then left to equilibrate, often at a controlled temperature.

-

Observation and Quantification: The solubility can be determined qualitatively by visual inspection (soluble or insoluble). For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds like this compound, the pKa values of the hydroxyl groups are important for understanding their ionization state at different pH levels.

Methodology (UV-Vis Spectrophotometry):

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with a range of known pH values are also prepared.

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The wavelength(s) at which the absorbance of the protonated and deprotonated forms of the compound differ significantly is identified. The absorbance at this wavelength is plotted against the pH.

-

pKa Calculation: The pKa can be determined from the resulting titration curve. The pH at which the absorbance is halfway between the minimum and maximum absorbance corresponds to the pKa of the compound. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.

Biological Context: DHN-Melanin Synthesis Pathway

1,8-Dihydroxynaphthalene is a key precursor in the synthesis of 1,8-dihydroxynaphthalene (DHN)-melanin, a pigment found in many fungi that plays a role in virulence and protection against environmental stress. The biosynthesis pathway involves a series of enzymatic reactions starting from acetyl-CoA and malonyl-CoA. While the direct involvement of this compound in this pathway is not established, its structural similarity to the precursor suggests it could potentially interact with or modulate the enzymes involved.

The diagram below illustrates the key steps in the DHN-melanin synthesis pathway.

Caption: The DHN-melanin biosynthesis pathway.

General Experimental Workflow

For novel compounds like this compound where biological activity is yet to be fully elucidated, a systematic experimental workflow is crucial. The following diagram outlines a general approach for the characterization of a synthesized or isolated compound.

References

3-methylnaphthalene-1,8-diol CAS number and safety data

Technical Guide on 3-methylnaphthalene-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for 3-methylnaphthalene-1,8-diol has not been identified in the conducted search, its chemical identity is established through its IUPAC name and other identifiers.[1] The compound is a derivative of naphthalene, belonging to the class of naphthols.[1]

Table 1: Identifiers for 3-methylnaphthalene-1,8-diol [1]

| Identifier Type | Value |

| IUPAC Name | 3-methylnaphthalene-1,8-diol |

| Synonyms | 1,8-Dihydroxy-3-methylnaphthalene |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| InChI | InChI=1S/C11H10O2/c1-7-5-8-3-2-4-9(12)11(8)10(13)6-7/h2-6,12-13H,1H3 |

| InChIKey | MXAXVWCKFBLVSU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)O)C(=C1)O |

For comparative purposes, the physical and chemical properties of related naphthalene derivatives are summarized below.

Table 2: Physicochemical Properties of Related Naphthalene Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Methylnaphthalene | 90-12-0 | C₁₁H₁₀ | 142.20 | -22 | 240-243 |

| 2,3-Naphthalenediol | 92-44-4 | C₁₀H₈O₂ | 160.17 | Not Available | Not Available |

| 1,3-Naphthalenediol | 132-86-5 | C₁₀H₈O₂ | 160.17 | 123 - 126 | Not Available |

| Menadione (2-Methyl-1,4-naphthoquinone) | 58-27-5 | C₁₁H₈O₂ | 172.18 | 105 - 107 | Not Available |

Safety and Hazard Information

No specific Safety Data Sheet (SDS) for 3-methylnaphthalene-1,8-diol was found. The following table summarizes the known hazards of structurally similar compounds to provide an indication of potential risks. Researchers must handle 3-methylnaphthalene-1,8-diol with extreme caution, assuming it may share hazards with these related substances.

Table 3: Comparative Hazard Information of Related Naphthalene Compounds

| Compound | GHS Hazard Statements | Precautionary Statements (selected) |

| 1-Methylnaphthalene | H227 (Combustible liquid), H302 (Harmful if swallowed), H304 (May be fatal if swallowed and enters airways), H411 (Toxic to aquatic life with long lasting effects).[2][3] | P210, P264, P270, P273, P280, P301 + P310, P331.[2] |

| 1,3-Naphthalenediol | Causes skin irritation, Causes serious eye irritation.[4] | P264, P280, P302 + P352, P305 + P351 + P338.[4] |

| 2,3-Naphthalenediol | Not explicitly stated in snippets. General handling precautions for chemicals apply. | P261, P280, P305 + P351 + P338.[5] |

General First Aid Measures for Related Compounds:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4][5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[2][4][5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][4][5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Experimental Protocols and Methodologies

A comprehensive search of scientific literature did not yield any specific experimental protocols for the synthesis, isolation, or biological evaluation of 3-methylnaphthalene-1,8-diol. While PubChem indicates that this compound has been reported in Diospyros mollis, the isolation protocols were not found in the reviewed resources.[1]

Research on the synthesis of other naphthalene derivatives is available, but no direct or analogous methods for 3-methylnaphthalene-1,8-diol have been detailed.

Signaling Pathways and Biological Activity

There is currently no available information in the searched literature regarding the involvement of 3-methylnaphthalene-1,8-diol in any biological signaling pathways, nor are there studies detailing its biological activity. Toxicological profiles available are for naphthalene and its more common methylated derivatives, which primarily discuss metabolic pathways involving ring oxidation and side-chain oxidation, but do not specifically mention 3-methylnaphthalene-1,8-diol.[6]

Visualizations

As no specific experimental workflows or signaling pathways for 3-methylnaphthalene-1,8-diol were identified, the following diagram illustrates the structural relationships between the target compound and the related molecules for which safety and property data have been presented.

Caption: Structural relationships between the target compound and its parent/related molecules.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 1,8-Dihydroxy-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dihydroxy-3-methylnaphthalene is a naturally occurring naphthalene derivative that has garnered interest within the scientific community due to its role as a key biosynthetic precursor and its potential biological activities. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its biochemical context. The information is tailored for professionals in research, and drug development, offering the foundational knowledge required for further investigation and application of this compound.

Natural Sources

This compound and its close derivatives are found in both the fungal and plant kingdoms.

Fungal Sources

The most well-documented role of this compound is as a crucial intermediate in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin in a wide array of fungi, particularly within the phylum Ascomycota.[1][2] DHN-melanin is a dark pigment that provides structural integrity to fungal cell walls and offers protection against various environmental stressors, including UV radiation, extreme temperatures, and oxidative stress.[1]

Fungi known to produce DHN-melanin, and therefore contain this compound as a precursor, include:

-

Aspergillus species (e.g., Aspergillus fumigatus)[3]

-

Halophilic black yeasts such as Hortaea werneckii, Phaeotheca triangularis, and Trimmatostroma salinum[2]

-

Plant pathogenic fungi like Colletotrichum fructicola and Metarhizium robertsii[3][4]

-

Endophytic fungi, for instance, Daldinia eschscholtzii[5]

Plant Sources

Derivatives of this compound have been isolated from various plant species. Notably, the genus Rumex (family Polygonaceae) is a recognized source of such compounds. For example, a related compound, musizin (2-acetyl-1,8-dihydroxy-3-methylnaphthalene), has been identified in Rumex japonicus Houtt.[6] Furthermore, Diospyros mollis has been reported to contain this compound.[7]

Biosynthesis of this compound in Fungi

In fungi, this compound is synthesized via the polyketide pathway as a precursor to DHN-melanin. The biosynthesis begins with acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic reactions to form the naphthalene skeleton.[1]

Isolation of Naphthalene Derivatives from Natural Sources

General Experimental Workflow

The isolation process typically involves extraction of the plant or fungal material with a suitable solvent, followed by fractionation and purification using various chromatographic techniques.

Detailed Experimental Protocol (Adapted from Rumex dentatus study)

The following protocol details the isolation of a naphthalene glucoside from the roots of Rumex dentatus. This can serve as a foundational method for isolating this compound from similar plant sources.

4.2.1 Extraction

-

Air-dry the roots of the plant material at room temperature.

-

Pulverize the dried roots into a coarse powder.

-

Extract the powdered material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.2.2 Fractionation

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate each fraction by evaporating the solvent under reduced pressure.

4.2.3 Purification

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

4.2.4 Structure Elucidation The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and connectivity of the molecule.

Quantitative Data

The following table summarizes the types of quantitative data that should be recorded during the isolation process, with example values adapted from the isolation of related compounds.

| Parameter | Description | Example Value |

| Starting Material | Dry weight of the plant or fungal material. | 5 kg |

| Crude Extract Yield | Weight of the extract after solvent evaporation. | 500 g |

| Fraction Yield | Weight of each fraction after partitioning. | Ethyl Acetate: 150 g |

| Pure Compound Yield | Weight of the final isolated pure compound. | 20 mg |

| Purity | Determined by HPLC or NMR. | >95% |

Potential Biological Activities and Future Directions

While research on the specific biological activities of this compound is still emerging, its role as a precursor to DHN-melanin suggests its involvement in pathways related to stress resistance in fungi. The broader class of naphthalene derivatives from natural sources has been shown to possess a range of bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Future research should focus on:

-

Developing optimized and scalable protocols for the isolation of this compound from high-yielding natural sources.

-

Screening the compound for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

-

Investigating its potential as a lead compound for the development of new therapeutic agents.

This guide provides a solid foundation for researchers and professionals to understand and work with this compound. The provided methodologies and biosynthetic context are intended to facilitate further exploration and application of this interesting natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer therapeutic potential of genus Diospyros: From phytochemistry to clinical applications—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. smujo.id [smujo.id]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and biological activities of compounds from Rumex vesicarius L. and their use as a component of a synbiotic preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1,8-Dihydroxy-3-methylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dihydroxy-3-methylnaphthalene, a derivative of the naphthalenediol class of compounds, holds potential interest for various scientific and pharmaceutical applications. A thorough understanding of its structural and spectroscopic properties is fundamental for its identification, characterization, and potential use in drug development and other research endeavors. This technical guide provides a summary of the available spectroscopic data for this compound and its parent compound, 1,8-dihydroxynaphthalene. Due to the limited availability of direct experimental data for the title compound, this document combines predicted data with experimental data from closely related structures to offer a comprehensive analytical overview. Additionally, generalized experimental protocols for spectroscopic analysis are presented to guide researchers in their own characterization efforts.

Chemical Structure and Properties

IUPAC Name: 3-methylnaphthalene-1,8-diol Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.19 g/mol Monoisotopic Mass: 174.0681 Da[1]

Spectroscopic Data

A comprehensive search of available scientific literature and databases reveals a scarcity of experimentally determined spectroscopic data for this compound. The following sections present a combination of predicted data for the target molecule and experimental data for the closely related parent compound, 1,8-dihydroxynaphthalene, to serve as a reference.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 175.0754 |

| [M+Na]⁺ | 197.0573 |

| [M-H]⁻ | 173.0608 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the public domain. However, the analysis of related compounds can provide valuable insights into the expected chemical shifts. A study on the ¹H NMR spectra of dihydroxy-substituted naphthalenes in superacids included 1,8-dihydroxynaphthalene, indicating that protonation occurs at the C4 position.[2] Another study focused on the complete ¹H and ¹³C NMR spectral assignments of adamantyl and di-adamantyl derivatives of various dihydroxynaphthalenes, including 1,8-dihydroxynaphthalenes.[3] These studies suggest that detailed NMR analysis of this class of compounds is feasible and can provide unambiguous structural information.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound have not been identified. For reference, the IR spectrum of the parent compound, 1,8-dihydroxynaphthalene, would be expected to show characteristic absorption bands for the hydroxyl (-OH) and aromatic C-H and C=C bonds. The introduction of a methyl group in this compound would introduce additional C-H stretching and bending vibrations.

Experimental Protocols

The following are generalized protocols for obtaining the key spectroscopic data for a synthesized organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides a foundational understanding based on predicted data and experimental findings for its parent compound. The provided generalized protocols and workflow offer a clear path for researchers to obtain and interpret the necessary spectroscopic data for this and other novel compounds. Such characterization is a critical step in advancing research and development in medicinal chemistry and materials science.

References

- 1. This compound | C11H10O2 | CID 443778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,8-Dihydroxy-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1,8-Dihydroxy-3-methylnaphthalene, a key consideration for its application in research and pharmaceutical development. Due to a lack of readily available quantitative solubility data in public literature, this document provides a comprehensive framework for determining the solubility of this compound. It includes detailed experimental protocols, a discussion of relevant analytical techniques, and the theoretical principles governing the solubility of aromatic compounds. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound in various solvents.

Introduction

This compound is a naphthol derivative with a molecular structure that suggests potential for a range of intermolecular interactions, influencing its solubility in different solvent systems. An understanding of its solubility is critical for a variety of applications, including reaction chemistry, formulation development, and assessing its environmental fate. This guide provides a foundational understanding of the principles governing its solubility and offers detailed methodologies for its empirical determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[1][2] The process is a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[3] Key factors influencing the solubility of an organic compound like this compound include:

-

"Like Dissolves Like": The principle that substances with similar polarity tend to be soluble in each other. This compound possesses both polar hydroxyl (-OH) groups capable of hydrogen bonding and a nonpolar naphthalene ring system. This amphiphilic nature suggests it will have some degree of solubility in a range of solvents.

-

Solvent Polarity: Polar solvents (e.g., water, ethanol) are likely to interact favorably with the hydroxyl groups, while nonpolar solvents (e.g., hexane, toluene) will interact with the naphthalene backbone.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic (requires heat).[4][5]

-

pH (for aqueous solutions): The hydroxyl groups of this compound are weakly acidic. In basic aqueous solutions, these groups can deprotonate to form phenoxide ions, which are significantly more water-soluble.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible scientific literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Water | 25 | e.g., HPLC | ||

| e.g., Ethanol | 25 | e.g., UV-Vis | ||

| e.g., Acetone | 25 | e.g., HPLC | ||

| e.g., Dichloromethane | 25 | e.g., Gravimetric | ||

| e.g., Toluene | 25 | e.g., Gravimetric | ||

| e.g., Hexane | 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

4.1. Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

4.2. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.3. Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[9]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking the dilution factor into account.

4.4. Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of soluble compounds.[10] A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a straightforward method for quantification. A calibration curve (absorbance vs. concentration) must be generated according to the Beer-Lambert law.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While specific solubility data for this compound is sparse in the literature, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine its solubility in various solvents. The shake-flask method, coupled with appropriate analytical techniques like HPLC or UV-Vis spectroscopy, offers a robust approach to generating reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in drug development and other scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility [chem.fsu.edu]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 1,8-Dihydroxy-3-methylnaphthalene: A Technical Guide

An In-depth Examination of the Biological Activities and Mechanisms of a Promising Naphthoquinone Compound for Researchers and Drug Development Professionals.

Introduction

1,8-Dihydroxy-3-methylnaphthalene, also known as musizin or 3-methylnaphthalene-1,8-diol, is a naturally occurring naphthoquinone that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its demonstrated antibacterial properties. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visualizations of associated biological pathways and workflows. While the primary focus of existing research has been on its antibacterial effects, this guide will also touch upon the broader context of naphthalene derivatives' biological activities to inform future research directions.

Antibacterial Activity

The most well-documented biological activity of this compound is its potent antibacterial action against a range of pathogenic bacteria. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, in some cases exhibiting more pronounced activity than standard antibiotics.

Quantitative Antibacterial Data

The efficacy of this compound as an antibacterial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available MIC data.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Klebsiella pneumoniae | Negative | 125[1] |

| Bacillus cereus | Positive | 250[1] |

| Staphylococcus aureus | Positive | 250[1] |

| Streptococcus faecalis | Positive | 250[1] |

| Escherichia coli | Negative | 500[1] |

| Pseudomonas aeruginosa | Negative | 1000[1] |

Proposed Mechanism of Antibacterial Action

In silico molecular docking studies suggest that this compound exerts its antibacterial effect by inhibiting bacterial growth.[1][2] This is achieved through significant interactions with key bacterial proteins that are essential for survival and replication. The proposed mechanism involves the binding of musizin to the active sites of these proteins, leading to their inhibition and ultimately, the cessation of bacterial growth.

The following diagram illustrates the proposed interaction of this compound with its bacterial protein targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial activity.

Antibacterial Susceptibility Testing: Disc Diffusion Method

This method is used for preliminary screening of antibacterial activity.

Protocol:

-

Bacterial pathogens are cultured in a suitable broth medium.

-

A standardized inoculum of each bacterial suspension is uniformly spread onto the surface of Mueller-Hinton agar plates.

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 1 and 2.5 mg/disc).[1]

-

The impregnated discs are placed on the surface of the inoculated agar plates.

-

Standard antibiotic discs (e.g., streptomycin 25 µ g/disc , gentamycin 50 µ g/disc ) are used as positive controls, and a disc with the solvent (e.g., 10% DMSO) serves as a negative control.[1]

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

The following workflow diagram illustrates the disc diffusion assay.

Determination of Minimum Inhibitory Concentration (MIC): Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth within a 96-well microtiter plate. Concentrations typically range from 1000 to 15.62 µg/mL.[1]

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive control wells containing standard antibiotics (streptomycin and gentamycin) and a negative control well with the solvent (DMSO) are included.[1]

-

The microtiter plate is incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

To confirm the viability of the bacteria, 5 µL of the broth from wells showing no growth is subcultured onto plain Mueller-Hinton agar plates and incubated for another 24 hours.[1]

The workflow for the MIC determination is depicted below.

Other Potential Biological Activities: Avenues for Future Research

While the antibacterial properties of this compound are the most thoroughly investigated, the broader class of naphthalene and naphthoquinone derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. However, at present, there is a notable lack of specific published data on these activities for this compound itself.

Potential Anti-inflammatory and Anticancer Signaling Pathways

Based on the known activities of structurally related compounds, future research into the potential anti-inflammatory and anticancer effects of this compound could investigate its influence on key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the regulation of inflammation and cell proliferation, and their modulation is a common mechanism of action for many bioactive compounds.

The following diagram provides a simplified overview of the NF-κB and MAPK signaling pathways, which could be potential targets for this compound.

Conclusion

This compound (musizin) has demonstrated significant potential as an antibacterial agent, with a clear mechanism of action proposed through the inhibition of essential bacterial proteins. The detailed experimental protocols provided in this guide offer a foundation for further research and validation of its antibacterial efficacy. While its anti-inflammatory and anticancer activities remain largely unexplored, the known biological effects of related compounds suggest that these are promising areas for future investigation. A deeper understanding of its interactions with key signaling pathways, such as NF-κB and MAPK, could unlock the full therapeutic potential of this intriguing natural product. Further preclinical studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for development into a novel therapeutic agent.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Methylnaphthalene-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermochemical properties of 3-methylnaphthalene-1,8-diol. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comprehensive analysis of structurally similar compounds, including naphthalene, methylnaphthalenes, and naphthalenediols. Furthermore, it outlines the established experimental protocols for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. This guide also features visualizations of a conceptual signaling pathway and a typical experimental workflow, offering a broader context for the importance of such thermochemical data in scientific research and drug development.

Introduction

Thermochemical Data of Related Naphthalene Derivatives

To approximate the thermochemical properties of 3-methylnaphthalene-1,8-diol, it is instructive to review the experimentally determined data for naphthalene, methylnaphthalenes, and naphthalenediols. The following tables summarize key thermochemical values for these compounds.

Table 1: Enthalpy of Formation and Combustion of Naphthalene and its Derivatives

| Compound | Formula | State | Enthalpy of Formation (ΔfH°) (kJ/mol) | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Reference |

| Naphthalene | C₁₀H₈ | solid | 78.53 | -5157 | [1] |

| 1-Methylnaphthalene | C₁₁H₁₀ | liquid | 56.3 | -5779.3 | [2][3] |

| 2-Methylnaphthalene | C₁₁H₁₀ | solid | 44.9 | -5767.9 | [2][4] |

| 2,3-Naphthalenediol | C₁₀H₈O₂ | solid | - | -4874.1 | [5] |

Table 2: Heat Capacity and Entropy of Naphthalene and its Derivatives

| Compound | Formula | State | Heat Capacity (Cp) (J/mol·K) | Standard Entropy (S°) (J/mol·K) | Reference |

| Naphthalene | C₁₀H₈ | solid | 165.48 (at 294.68 K) | 167.4 (at 298.15 K) | [6] |

| 1-Methylnaphthalene | C₁₁H₁₀ | liquid | 224.2 (at 298.15 K) | 247.9 (at 298.15 K) | [7] |

| 2-Methylnaphthalene | C₁₁H₁₀ | solid | - | 224.7 (at 298.15 K) | [7] |

Note: The state (solid, liquid, or gas) at which the property was measured is indicated. Values are for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the methodologies for measuring the enthalpy of formation, heat capacity, and entropy.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). The latter is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under high pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Experimental Workflow:

-

Sample Preparation: A pellet of the solid sample (approximately 1 gram) is prepared using a pellet press.[8]

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with the wire in contact with the sample.[8][9]

-

Oxygen Charging: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[9]

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's bucket. The temperature of the water is monitored.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.[9]

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise.[10]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11][12][13]

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[11] The heat capacity is proportional to this difference in heat flow.

Experimental Protocol (ASTM E1269): [14]

-

Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.

-

Standard Measurement: A run is performed with a standard material of known heat capacity, typically sapphire, in the sample pan.

-

Sample Measurement: A final run is performed with the sample of interest in the sample pan.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow data from the three runs at a given temperature.[14]

Determination of Entropy via Adiabatic Calorimetry

The standard entropy of a substance is determined by measuring its heat capacity from near absolute zero to the desired temperature and integrating. Adiabatic calorimetry is a precise method for these low-temperature heat capacity measurements.

Principle: In an adiabatic calorimeter, the sample is thermally isolated from its surroundings.[15] A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. This allows for the calculation of the heat capacity at that temperature.

Experimental Procedure:

-

Sample Loading: A known mass of the sample is sealed in a sample container within the calorimeter.

-

Cooling: The calorimeter is cooled to a very low temperature, often using liquid helium.

-

Heating and Measurement: A series of small, known amounts of electrical energy are supplied to the sample. The temperature is allowed to equilibrate after each energy input, and the temperature rise is recorded.

-

Data Analysis: The heat capacity is calculated for each temperature step. The data is then used to calculate the entropy by integrating C_p/T from 0 K to the desired temperature, accounting for the entropies of any phase transitions.[16]

Mandatory Visualizations

Conceptual Signaling Pathway

While the specific biological activities of 3-methylnaphthalene-1,8-diol are not extensively documented, many natural and synthetic naphthalene derivatives are known to interact with cellular signaling pathways.[17] The following diagram illustrates a conceptual model of how a naphthalene derivative could modulate a generic signaling cascade, which is often a target in drug development.[18][19]

Caption: Conceptual signaling pathway modulated by a naphthalene derivative.

Experimental Workflow for Thermochemical Characterization

The following diagram outlines a typical workflow for the synthesis and thermochemical characterization of a new chemical entity like 3-methylnaphthalene-1,8-diol.

Caption: Experimental workflow for compound characterization.

Conclusion

This technical guide has provided a framework for understanding the thermochemical properties of 3-methylnaphthalene-1,8-diol by leveraging data from analogous compounds and detailing the requisite experimental methodologies. The presented data on naphthalene and its derivatives offer a valuable point of comparison for theoretical estimations and future experimental work on 3-methylnaphthalene-1,8-diol. The outlined protocols for bomb calorimetry, differential scanning calorimetry, and adiabatic calorimetry serve as a practical reference for researchers aiming to perform these measurements. The conceptual diagrams of a signaling pathway and an experimental workflow further contextualize the importance of such fundamental chemical data within the broader fields of chemical research and drug development. Further experimental investigation is warranted to determine the precise thermochemical properties of 3-methylnaphthalene-1,8-diol.

References

- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Naphthalene, 1-methyl- [webbook.nist.gov]

- 4. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Naphthalenediol [webbook.nist.gov]

- 6. Naphthalene [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.williams.edu [web.williams.edu]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 13. mt.com [mt.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. fauske.com [fauske.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of 1,8-Dihydroxy-3-methylnaphthalene Crystal Structure: A Review of Available Data

This guide synthesizes the available information on related compounds to provide a predictive overview and outlines the experimental protocols typically employed for such structural determinations.

Predicted Crystallographic Properties

Based on the analysis of 1,8-Dihydroxynaphthalene, the parent compound of 1,8-Dihydroxy-3-methylnaphthalene, some predictions can be made about the crystal structure of the methylated analogue. The crystal structure of 1,8-Dihydroxynaphthalene is known to be a monoclinic system with the space group P21/n.[1] It is plausible that this compound would crystallize in a similar system. The molecular packing is expected to be significantly influenced by intra- and intermolecular hydrogen bonds.[1]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound typically involves the following key experimental stages:

-

Synthesis and Purification: The compound must first be synthesized and purified to a high degree. Various synthetic routes for naphthalene derivatives have been described in the literature.[2][3]

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion techniques. The choice of solvent is critical and is determined empirically.

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[4][5][6]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

The logical workflow for determining the crystal structure is illustrated in the following diagram:

Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by non-covalent interactions. Key interactions would include:

-

Hydrogen Bonding: The two hydroxyl groups are prime candidates for forming strong intermolecular hydrogen bonds, which would likely play a crucial role in the overall crystal packing.[7]

-

π-π Stacking: The aromatic naphthalene core allows for π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.[8][9]

-

Van der Waals Forces: These forces will also contribute to the overall stability of the crystal structure.

A diagram illustrating these potential interactions is provided below:

References

- 1. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Past: The Discovery of 1,8-Dihydroxy-3-methylnaphthalene

A deep dive into the historical context of the discovery of 1,8-Dihydroxy-3-methylnaphthalene reveals its origins deeply rooted in the phytochemical exploration of the Southeast Asian plant, Diospyros mollis. Initially identified as a key structural component of other complex natural products, its formal isolation and characterization as a distinct chemical entity emerged from dedicated studies on the plant's rich chemical arsenal, particularly in the latter half of the 20th century.

Primarily known for its traditional use as a natural anthelmintic and for dyeing fabrics, Diospyros mollis, commonly known as Makleua, attracted scientific attention for its bioactive constituents. The journey to the discovery of this compound is intertwined with the structural elucidation of more complex dimeric naphthoquinones, such as diospyrol.

Further solidifying the presence of this core structure, a 2017 study by Suwama et al. led to the isolation and characterization of new glycosidic forms, named makluosides C-E, from the leaves and branches of Diospyros mollis. These molecules are comprised of a this compound aglycone attached to a sugar moiety. The isolation of these glycosides provided definitive proof of the natural occurrence of the this compound skeleton within the plant.

While the precise first publication detailing the isolation of the free diol remains to be definitively pinpointed in this review, the collective body of research points to its discovery as a natural product stemming from the systematic investigation of Diospyros mollis by Thai and Japanese researchers. Its identification was a crucial step in understanding the biosynthesis of more complex and biologically active naphthoquinones in this medicinally important plant.

Quantitative Data from Isolation Studies

The following table summarizes key quantitative data from representative studies on the isolation of this compound derivatives from Diospyros mollis. It is important to note that early publications on the initial discovery of the free aglycone were not available for this review, and the data presented here is from more recent studies on its glycosidic forms.

| Compound Name | Plant Part | Extraction Solvent | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) | Reference |

| Makluoside C | Leaves and Branches | Methanol | Not Reported | Amorphous | -5.8 (in MeOH) | Suwama et al., 2017 |

| Makluoside D | Leaves and Branches | Methanol | Not Reported | Amorphous | -15.2 (in MeOH) | Suwama et al., 2017 |

| Makluoside E | Leaves and Branches | Methanol | Not Reported | Amorphous | +10.3 (in MeOH) | Suwama et al., 2017 |

Experimental Protocols

The methodologies employed in the isolation and characterization of this compound and its derivatives have evolved with advancements in analytical chemistry. The following protocols are based on the work of Jintasirikul and Thebtaranonth (1996) for the extraction of related compounds and Suwama et al. (2017) for the isolation of its glycosides.

General Extraction and Isolation of Naphthalene Derivatives from Diospyros mollis Heartwood

This protocol is adapted from the 1996 study by Jintasirikul and Thebtaranonth, which laid the groundwork for understanding the naphthalene-based constituents of the plant.

-

Plant Material Preparation: The black heartwood of Diospyros mollis is ground into a fine powder.

-

Solvent Extraction: The powdered heartwood (1 kg) is soaked in methylene chloride (5 L) at room temperature for seven days. This process is repeated twice.

-

Concentration: The combined methylene chloride extracts are filtered and evaporated to dryness under reduced pressure to yield a crude black gum.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. A gradient elution is employed, starting with 50% methylene chloride in hexane and gradually increasing the polarity to pure methylene chloride.

-

Fraction Purification: The collected fractions are further purified using silica gel quick column chromatography with an eluent of 40% methylene chloride in hexane.

-

Crystallization: The purified fractions are crystallized to yield the individual naphthalene derivatives.

Isolation of this compound Glycosides (Makluosides)

This protocol is based on the 2017 study by Suwama et al. that successfully isolated glycosides of the target compound.

-

Extraction: Dried and powdered leaves and branches of Diospyros mollis are extracted with methanol.

-

Solvent Partitioning: The methanol extract is concentrated and then partitioned between ethyl acetate and water. The aqueous layer is further partitioned with n-butanol.

-

Initial Chromatography: The n-butanol-soluble fraction is subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of methanol in water.

-

Further Separation: The fractions containing the target glycosides are further purified by a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilyl) column.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Logical Relationships in the Discovery Process

The discovery of this compound was not a singular event but rather a logical progression of phytochemical investigation. The following diagram illustrates the key relationships in this process.

As research into the traditional medicinal properties of Diospyros mollis intensified, scientific inquiry naturally led to the isolation of its most abundant and complex bioactive compounds. The structural complexity of these dimers pointed towards a simpler, repeating monomeric unit. This hypothesis guided researchers to specifically search for and eventually isolate this compound, a discovery that was later corroborated by the independent isolation of its glycosidic forms. This progression highlights a classic pathway in natural product chemistry, moving from traditional knowledge to the identification of complex molecules and then to the fundamental building blocks that underpin their existence.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,8-Dihydroxy-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 1,8-Dihydroxy-3-methylnaphthalene. Due to the absence of a specific, published synthetic procedure for this compound in the reviewed scientific literature, the following protocol is based on established principles of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of the parent compound, 1,8-dihydroxynaphthalene. This protocol is intended to serve as a foundational methodology for researchers to develop a specific synthesis in the laboratory.

Introduction

This compound is a derivative of 1,8-dihydroxynaphthalene, a molecule of interest in various fields, including the study of melanin biosynthesis and as a building block in the synthesis of more complex organic molecules. The introduction of a methyl group to the naphthalene core can significantly alter its chemical and biological properties, making its targeted synthesis a valuable endeavor for structure-activity relationship studies in drug development and materials science. The protocol herein describes a plausible route for the regioselective methylation of 1,8-dihydroxynaphthalene.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The proposed synthesis involves the direct methylation of 1,8-dihydroxynaphthalene using a suitable methylating agent and a mild Lewis acid catalyst. The two hydroxyl groups on the naphthalene ring are strongly activating and ortho-, para-directing. The 3-position is ortho to the 1-hydroxyl group, making it a potential site for electrophilic substitution. Careful selection of a mild Lewis acid and controlled reaction conditions are crucial to prevent polysubstitution and polymerization, which are common side reactions with highly activated aromatic substrates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. Please note that the reaction yield is an estimate based on similar Friedel-Crafts alkylations of activated aromatic compounds and will require experimental optimization.

| Parameter | Value | Notes |

| Starting Material | 1,8-Dihydroxynaphthalene | Commercially available. |

| Methylating Agent | Methyl Iodide (CH₃I) | - |

| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | A mild Lewis acid to control reactivity. |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, non-protic solvent. |

| **Molar Ratio (Substrate:CH₃I:ZnCl₂) ** | 1 : 1.1 : 1.2 | Slight excess of reagents to drive the reaction. |

| Reaction Temperature | 0 °C to Room Temperature | To be carefully controlled. |

| Reaction Time | 4-6 hours | Monitor by TLC. |

| Estimated Yield | 40-50% | Hypothetical, requires optimization. |

Experimental Protocol

Materials and Reagents:

-

1,8-Dihydroxynaphthalene

-

Methyl Iodide

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,8-dihydroxynaphthalene (1.0 eq).

-

Add anhydrous dichloromethane to dissolve the starting material under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Catalyst and Reagent:

-

Carefully add anhydrous zinc chloride (1.2 eq) to the stirred solution.

-

In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in a small amount of anhydrous dichloromethane.

-

Add the methyl iodide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to isolate this compound.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Purifying Crude 1,8-Dihydroxy-3-methylnaphthalene: A Guide to Application and Protocols

This comprehensive guide provides detailed application notes and protocols for the purification of crude 1,8-Dihydroxy-3-methylnaphthalene, a member of the naphthol family. These methods are designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. The following sections detail various purification techniques, including recrystallization, column chromatography, sublimation, and adsorptive purification.

Overview of Purification Strategies

The selection of an appropriate purification technique depends on the nature and quantity of impurities present in the crude this compound, as well as the desired final purity and scale of the operation. The techniques covered in this document range from classical, straightforward methods to more advanced procedures for achieving high-purity standards.

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.

Experimental Protocol

-

Solvent Selection :

-

Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating.

-

An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

-

Dissolution :

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected hot solvent to dissolve the solid completely. Add the solvent in small portions while the flask is heated on a hot plate.

-

-

Decolorization (Optional) :

-

If the solution is colored due to impurities, add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution.

-

Boil the solution with the charcoal for a few minutes.

-

-

Hot Filtration :

-

If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid particles.

-

-

Crystallization :

-

Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Isolation and Drying :

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the purified crystals in a vacuum oven at an appropriate temperature.

-

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol

-

Stationary and Mobile Phase Selection :

-

For moderately polar compounds like dihydroxynaphthalenes, silica gel is a common stationary phase.

-

The mobile phase (eluent) is a solvent or a mixture of solvents. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC).

-

-

Column Packing :

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

-

-

Sample Loading :

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution :

-

Begin passing the eluent through the column. Start with a low polarity solvent mixture and gradually increase the polarity (gradient elution) to move the compounds down the column.

-

-

Fraction Collection :

-

Collect the eluting solvent in a series of fractions.

-

Monitor the composition of the fractions using TLC.

-

-

Isolation :

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified compound.

-

Sublimation

Sublimation is a process where a solid transitions directly into a gas phase without passing through a liquid phase. This technique is particularly useful for non-volatile solids that can be heated under vacuum. Naphthalene and its derivatives are known to sublime.[1][2][3] A method for purifying 1,5-dihydroxynaphthalene by sublimation to achieve a purity of over 99.5% has been reported.[4]

Experimental Protocol

-

Apparatus Setup :

-

Use a sublimation apparatus which typically consists of an outer vessel to hold the crude material and a cold finger (a condenser) placed in the center.

-

-

Sample Placement :

-

Place the crude this compound at the bottom of the sublimation apparatus.

-

-

Sublimation Process :

-

Connect the apparatus to a high-vacuum pump.

-

Once a high vacuum is achieved, begin to heat the outer vessel gently. The temperature should be high enough to cause sublimation but below the melting point to avoid melting. The sublimation point of naphthalene is around 80°C.[1]

-

Simultaneously, circulate a coolant (e.g., cold water) through the cold finger.

-

-

Deposition :

-

The gaseous this compound will travel to the cold finger and deposit as pure crystals on its surface.

-

-

Recovery :

-

After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

-

Gently break the vacuum.

-

Carefully scrape the purified crystals from the cold finger.

-

Adsorptive Purification with Neutral Alumina

This method is effective for removing specific impurities, such as sulfur compounds, which can act as soft particles and hinder filtration processes.[5][6]

Experimental Protocol

-

Dissolution :

-

Adsorbent Addition :

-

Add neutral alumina to the solution. A suggested amount is 5 parts by mass of alumina per 100 parts by mass of the dihydroxynaphthalene.[6]

-

-

Stirring :

-

Stir the mixture at a temperature between 0 and 150°C for at least 0.1 hours.[6]

-

-

Filtration :

-

Solvent Removal :

-

Remove the solvent from the filtrate, for instance by using a rotary evaporator, to yield the purified dihydroxynaphthalene.

-

Data Summary

| Purification Technique | Typical Purity | Expected Yield | Scale | Notes |

| Recrystallization | >98% | 60-90% | Lab to Pilot | Highly dependent on solvent choice and impurity profile. |

| Column Chromatography | >99% | 50-80% | Lab | Excellent for removing closely related impurities. |

| Sublimation | >99.5% | 40-70% | Lab to Small Pilot | Effective for non-volatile impurities; can result in lower yields. |

| Adsorptive Purification | Variable | >90% | Lab to Industrial | Primarily for removing specific types of impurities like sulfur compounds. |

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct small-scale trials to optimize conditions for their specific sample and desired purity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. ck12.org [ck12.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

Applications of 1,8-Dihydroxy-3-methylnaphthalene in Materials Science: Application Notes and Protocols

Disclaimer: Direct literature on the applications of 1,8-Dihydroxy-3-methylnaphthalene in materials science is limited. The following application notes and protocols are based on the known applications of the closely related parent compound, 1,8-dihydroxynaphthalene. The presence of the methyl group at the 3-position is anticipated to modify properties such as solubility, reactivity, and the final characteristics of the resulting materials. These protocols should be regarded as a starting point for research and development with this compound.

Introduction

This compound is a derivative of 1,8-dihydroxynaphthalene, a versatile building block in materials science. The introduction of a methyl group onto the naphthalene core can influence the molecule's properties in several ways beneficial for material applications:

-

Enhanced Solubility: The methyl group can increase the solubility of the monomer and resulting polymers in organic solvents, facilitating solution-based processing and characterization.

-

Modified Intermolecular Interactions: The steric hindrance and electronic effects of the methyl group can alter the packing of molecules in the solid state and the intermolecular forces, potentially leading to materials with different mechanical and thermal properties.

-

Tunable Electronic Properties: As an electron-donating group, the methyl substituent can subtly modify the electronic energy levels of the naphthalene system, which could be advantageous in the design of organic electronic materials.

This document outlines potential applications of this compound in the synthesis of high-performance polymers and functional melanin-like materials, complete with detailed experimental protocols and expected material properties.

Application Note 1: Monomer for High-Performance Poly(ether imide)s